NK‑2B vs. NK‑2A Subtype Selectivity: R396 Compared with MEN 10376
R396 displays a reversed NK‑2 subtype selectivity profile compared with the prototypical peptide antagonist MEN 10376. R396 binds the NK‑2B subtype (hamster trachea) with pA₂ = 7.63 and the NK‑2A subtype (rabbit pulmonary artery) with pA₂ = 5.41, yielding a ~166‑fold preference for NK‑2B [1]. MEN 10376, in contrast, shows pA₂ = 8.08 at NK‑2A and pA₂ = 5.64 at NK‑2B, a ~275‑fold preference for NK‑2A . Thus, the two antagonists discriminate the subtypes in opposite directions.
| Evidence Dimension | NK‑2 receptor subtype selectivity expressed as pA₂ |
|---|---|
| Target Compound Data | pA₂ (NK‑2B, hamster trachea) = 7.63; pA₂ (NK‑2A, rabbit pulmonary artery) = 5.41 |
| Comparator Or Baseline | MEN 10376: pA₂ (NK‑2A, rabbit pulmonary artery) = 8.08; pA₂ (NK‑2B, hamster trachea) = 5.64 |
| Quantified Difference | R396: 166‑fold NK‑2B‑over‑NK‑2A selectivity. MEN 10376: 275‑fold NK‑2A‑over‑NK‑2B selectivity (opposite direction). |
| Conditions | Smooth muscle contraction assays performed on endothelium‑denuded rabbit pulmonary artery (NK‑2A) and hamster trachea (NK‑2B) using neurokinin A as agonist. |
Why This Matters
The opposite subtype selectivity dictates experimental design: R396 is the appropriate tool when NK‑2B‑mediated responses must be isolated, whereas MEN 10376 would silence NK‑2A‑mediated signaling and leave NK‑2B responses unaffected.
- [1] GLPBio Product Datasheet: R 396 (trifluoroacetate salt). Catalog No. GC92465. View Source
